2',5'-Bis(bromomethyl)-p-terphenyl
Description
2',5'-Bis(bromomethyl)-p-terphenyl is a brominated aromatic compound featuring a p-terphenyl backbone (three linearly fused benzene rings) with bromomethyl (–CH₂Br) substituents at the 2' and 5' positions. The bromomethyl groups serve as reactive sites for further functionalization, enabling cross-linking or polymerization .
Key structural attributes include:
- Molecular formula: C₂₀H₁₆Br₂.
- Extended conjugation: The terphenyl core provides a rigid, planar structure, which may influence optical properties and intermolecular interactions.
- Substituent positioning: Bromomethyl groups at the 2' and 5' positions create steric and electronic effects distinct from para-substituted analogs.
Properties
CAS No. |
135078-57-8 |
|---|---|
Molecular Formula |
C20H16Br2 |
Molecular Weight |
416.1 g/mol |
IUPAC Name |
1,4-bis(bromomethyl)-2,5-diphenylbenzene |
InChI |
InChI=1S/C20H16Br2/c21-13-17-12-20(16-9-5-2-6-10-16)18(14-22)11-19(17)15-7-3-1-4-8-15/h1-12H,13-14H2 |
InChI Key |
CNUKTVGASNTASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2CBr)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
4,4'-Bis(bromomethyl)-1,1'-biphenyl
- Molecular formula : C₁₄H₁₂Br₂.
- Molecular weight : 340.05 g/mol.
- Substituents : Bromomethyl groups at the 4 and 4' positions of a biphenyl core.
- Physical properties : Melting point 170–173°C; solid at ambient temperature; soluble in chloroform .
- Structural features :
- Applications : Intermediate in organic synthesis, particularly for polymers or ligands.
Comparison with 2',5'-Bis(bromomethyl)-p-terphenyl :
2,5-Bis(4-bromophenyl)-p-xylene
- Molecular formula : C₂₀H₁₆Br₂.
- Molecular weight : 416.1 g/mol.
- Substituents : Two 4-bromophenyl groups attached to a p-xylene backbone.
- Structural features :
- Applications: Potential use in liquid crystals or as a monomer for high-performance polymers.
Comparison with this compound :
- The terphenyl compound contains bromomethyl (–CH₂Br) groups, which are more reactive than bromophenyl (–C₆H₄Br) groups. This makes the former more suitable for nucleophilic substitution reactions.
- The xylene derivative lacks bromomethyl reactivity but offers enhanced solubility in non-polar solvents due to its alkyl backbone.
1,3,5-Tris(bromomethyl)benzene
- Molecular formula : C₉H₇Br₃.
- Molecular weight : 345.88 g/mol.
- Substituents : Three bromomethyl groups at the 1, 3, and 5 positions of a benzene ring.
- Structural features :
- Applications : Cross-linking agent in polymer chemistry.
Comparison with this compound :
- The terphenyl compound has fewer bromomethyl groups (two vs. three) but a larger aromatic core, balancing reactivity and structural rigidity.
- The terphenyl’s elongated structure may facilitate anisotropic charge transport in materials.
Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Crystal Packing : The terphenyl derivative’s Br···Br interactions likely form complex 3D networks, as seen in related compounds like (bromomethyl)-p-dibromobenzene, which exhibits ribbons of Br₄ quadrilaterals . This contrasts with the layered structures of biphenyl analogs.
- Thermal Stability : Higher molecular weight and extended conjugation in terphenyl derivatives may improve thermal resistance compared to smaller analogs like 4,4'-bis(bromomethyl)-1,1'-biphenyl.
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